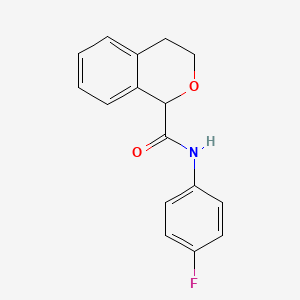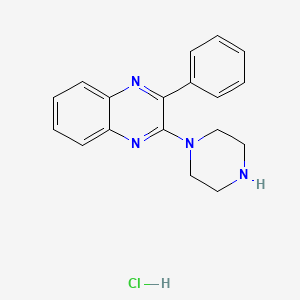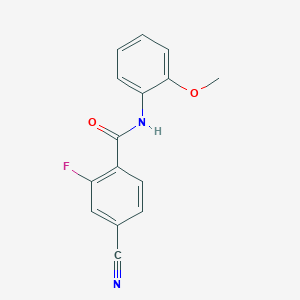
N-(4-fluorophenyl)-3,4-dihydro-1H-isochromene-1-carboxamide
Vue d'ensemble
Description
N-(4-fluorophenyl)-3,4-dihydro-1H-isochromene-1-carboxamide, also known as FLM-III, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. FLM-III belongs to the class of isochromene compounds, which have been found to exhibit various biological activities.
Mécanisme D'action
The exact mechanism of action of N-(4-fluorophenyl)-3,4-dihydro-1H-isochromene-1-carboxamide is not yet fully understood. However, several studies have suggested that this compound exerts its biological effects through the modulation of various signaling pathways. For example, this compound has been shown to inhibit the activity of the NF-κB pathway, which plays a key role in inflammation and cancer development. Additionally, this compound has been found to activate the AMPK pathway, which is involved in the regulation of energy metabolism and cell growth.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have reported that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate the expression of various genes involved in cell growth and survival. In animal models, this compound has been found to reduce tumor growth and metastasis, as well as improve the antioxidant status and reduce inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-fluorophenyl)-3,4-dihydro-1H-isochromene-1-carboxamide has several advantages for lab experiments. Firstly, this compound is relatively easy to synthesize and can be produced in large quantities. Secondly, this compound has been found to exhibit low toxicity in animal models, suggesting that it may have a favorable safety profile. However, there are also some limitations to the use of this compound in lab experiments. For example, this compound has poor solubility in water, which may limit its bioavailability and effectiveness. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for therapeutic applications.
Orientations Futures
There are several future directions for the research on N-(4-fluorophenyl)-3,4-dihydro-1H-isochromene-1-carboxamide. Firstly, further studies are needed to elucidate the exact mechanism of action of this compound and its effects on various signaling pathways. Secondly, more in vivo studies are needed to determine the efficacy and safety of this compound in animal models of cancer and inflammatory diseases. Thirdly, the development of novel formulations of this compound with improved solubility and bioavailability may enhance its therapeutic potential. Finally, the identification of biomarkers that can predict the response to this compound treatment may help to personalize its use in clinical settings.
Conclusion:
In conclusion, this compound is a chemical compound with potential therapeutic applications in the treatment of cancer and inflammatory diseases. The synthesis method of this compound is relatively simple and has been optimized for large-scale production. This compound has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer effects. However, further studies are needed to elucidate the exact mechanism of action of this compound and its effects on various signaling pathways. Additionally, the development of novel formulations of this compound with improved solubility and bioavailability may enhance its therapeutic potential.
Applications De Recherche Scientifique
N-(4-fluorophenyl)-3,4-dihydro-1H-isochromene-1-carboxamide has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer effects. Several studies have reported that this compound can inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been shown to reduce the production of pro-inflammatory cytokines and oxidative stress in animal models of inflammation. These findings suggest that this compound has potential therapeutic applications in the treatment of cancer and inflammatory diseases.
Propriétés
IUPAC Name |
N-(4-fluorophenyl)-3,4-dihydro-1H-isochromene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO2/c17-12-5-7-13(8-6-12)18-16(19)15-14-4-2-1-3-11(14)9-10-20-15/h1-8,15H,9-10H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APVHWZXLMFXCJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-methylglycinate](/img/structure/B4396790.png)

![(2E)-N-[(4-isopropyl-4H-1,2,4-triazol-3-yl)methyl]-N,2-dimethyl-3-phenylprop-2-en-1-amine](/img/structure/B4396809.png)

methanol](/img/structure/B4396826.png)

![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4396840.png)
![3-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4396842.png)
![5-methyl-N-{2-[(2-methylphenyl)amino]-2-oxoethyl}-2-furamide](/img/structure/B4396865.png)
![methyl 3-{[(3,5-difluorophenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B4396880.png)
![N-{3-[(3-chloro-4-ethoxybenzoyl)amino]propyl}-2-pyridinecarboxamide](/img/structure/B4396884.png)


![4-fluoro-N-[5-oxo-7-(2-thienyl)-5,6,7,8-tetrahydro-2-quinazolinyl]benzamide](/img/structure/B4396899.png)